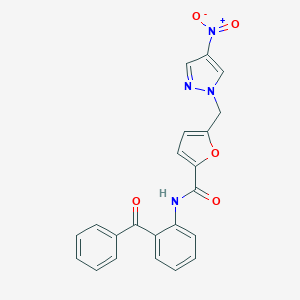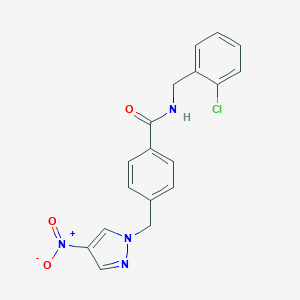
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-10229570, is a chemical compound that has been extensively researched for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit potent biological activities.
Mecanismo De Acción
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been found to exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antiproliferative effects in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its high yield during synthesis, making it a suitable candidate for further studies. Additionally, it exhibits potent biological effects, making it a promising candidate for drug development. However, one of the limitations of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide. One of the potential areas of research is its potential use in cancer therapy. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders. Further studies are also needed to determine its potential toxicity and safety for use in humans. Overall, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is a promising candidate for drug development, and further research is needed to fully explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloropyrazole with 2-methoxybenzylamine followed by the addition of carboxylic acid. The reaction is catalyzed by a base and is carried out in a solvent system. The yield of the compound is reported to be high, making it a suitable candidate for further studies.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development. Some of the diseases that have been studied using 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide include cancer, diabetes, and neurological disorders.
Propiedades
Nombre del producto |
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
4-chloro-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-10-5-3-2-4-8(10)6-14-12(17)11-9(13)7-15-16-11/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |
Clave InChI |
VYLHYFOKYUCPBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)

![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
